molecular formula C28H30O7 B1246960 Gibbestatin C

Gibbestatin C

Número de catálogo: B1246960
Peso molecular: 478.5 g/mol
Clave InChI: SWTFYUUPAJQCHB-GVYFAZOZSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
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Descripción

Gibbestatin C is a carbonyl compound.
isolated from Streptomyces;  structure in first source

Propiedades

Fórmula molecular

C28H30O7

Peso molecular

478.5 g/mol

Nombre IUPAC

(2-hydroxyphenyl) 2-hydroxy-6-[(1E,3E,5S,7E)-5-[(1S)-1-methoxyethyl]-7-methyl-8-(3-methyloxiran-2-yl)-6-oxoocta-1,3,7-trienyl]benzoate

InChI

InChI=1S/C28H30O7/c1-17(16-25-19(3)34-25)27(31)21(18(2)33-4)12-6-5-10-20-11-9-14-23(30)26(20)28(32)35-24-15-8-7-13-22(24)29/h5-16,18-19,21,25,29-30H,1-4H3/b10-5+,12-6+,17-16+/t18-,19?,21-,25?/m0/s1

Clave InChI

SWTFYUUPAJQCHB-GVYFAZOZSA-N

SMILES isomérico

CC1C(O1)/C=C(\C)/C(=O)[C@@H](/C=C/C=C/C2=C(C(=CC=C2)O)C(=O)OC3=CC=CC=C3O)[C@H](C)OC

SMILES canónico

CC1C(O1)C=C(C)C(=O)C(C=CC=CC2=C(C(=CC=C2)O)C(=O)OC3=CC=CC=C3O)C(C)OC

Sinónimos

gibbestatin C

Origen del producto

United States

Q & A

Basic Research Questions

Q. What are the established methodologies for synthesizing Gibbestatin C, and how can researchers ensure reproducibility?

  • Methodological Guidance : Follow protocols that include detailed reaction conditions (solvents, catalysts, temperatures), stoichiometric ratios, and purification steps. For reproducibility, document all deviations and validate yields via chromatographic (HPLC) and spectroscopic (NMR, MS) techniques. Include at least three independent synthesis trials to confirm consistency .
  • Data Standardization : Report yields as both isolated and calculated percentages, with purity levels (e.g., ≥95% by HPLC). Tabulate spectral data (e.g., 1H^1H-NMR shifts) alongside reference values from prior studies .

Q. How can researchers characterize the biological activity of this compound in preliminary assays?

  • Experimental Design : Use dose-response experiments in cell-based models (e.g., cancer cell lines) to determine IC50_{50} values. Include positive controls (e.g., known inhibitors) and negative controls (vehicle-only treatments). Validate results with triplicate technical and biological replicates .
  • Statistical Analysis : Apply non-linear regression models for dose-response curves and report confidence intervals. Use ANOVA for comparing group means, ensuring pp-values are adjusted for multiple comparisons .

Q. What spectroscopic techniques are critical for confirming the structural identity of this compound?

  • Core Techniques :

  • NMR : Assign all 1H^1H- and 13C^{13}C-NMR peaks, cross-referencing with published data. Include DEPT/HSQC for stereochemical confirmation.
  • Mass Spectrometry : Use high-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]+^+ ion).
    • Validation : Compare spectral data with synthetic intermediates to trace structural anomalies. Discrepancies ≥0.1 ppm (NMR) or 5 ppm (MS) warrant re-evaluation .

Advanced Research Questions

Q. How should researchers address contradictory data in studies on this compound’s mechanism of action?

  • Root-Cause Analysis :

Experimental Variables : Compare cell lines, assay conditions (e.g., serum concentration), and compound stability (e.g., DMSO stock age).

Data Normalization : Re-analyze raw data using consistent baselines (e.g., vehicle controls vs. untreated cells).

  • Resolution Framework : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses for follow-up experiments .

Q. What strategies optimize the solubility and bioavailability of this compound in pharmacokinetic studies?

  • Formulation Approaches :

  • Co-solvents : Test PEG-400 or cyclodextrins for aqueous solubility enhancement.
  • Prodrug Design : Introduce ester or phosphate groups to improve membrane permeability.
    • Analytical Validation : Use LC-MS/MS to quantify plasma concentrations over time, ensuring linearity (R2>0.99R^2 > 0.99) and sensitivity (LOQ ≤1 ng/mL) .

Q. How can researchers resolve discrepancies in this compound’s reported spectral data?

  • Stepwise Protocol :

Replicate Experiments : Synthesize the compound independently using published methods.

Cross-Lab Validation : Collaborate with a third-party lab to acquire NMR/HRMS data under identical conditions.

Error Analysis : Calculate measurement uncertainties (e.g., ±0.01 ppm for NMR) and exclude outliers via Grubbs’ test (α=0.05\alpha = 0.05) .

Q. What computational tools are effective for predicting this compound’s target interactions?

  • Methodology :

  • Molecular Docking : Use AutoDock Vina with crystal structures of suspected targets (e.g., proteases). Validate poses via MD simulations (≥100 ns).
  • QSAR Modeling : Train models on bioactivity data from structural analogs, ensuring R2>0.7R^2 > 0.7 and RMSE <0.5 .

Methodological Best Practices

  • Data Reproducibility : Archive raw data (e.g., NMR FIDs, chromatograms) in repositories like Zenodo, adhering to FAIR principles .
  • Ethical Compliance : Disclose all conflicts of interest and obtain institutional approval for biological assays .
  • Literature Synthesis : Use tools like SciFinder or Reaxys to map prior studies, highlighting gaps (e.g., unexplored SAR regions) for novel research questions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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